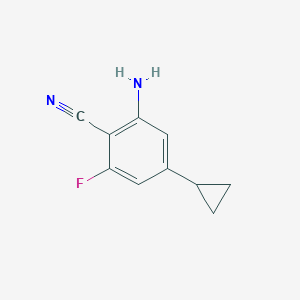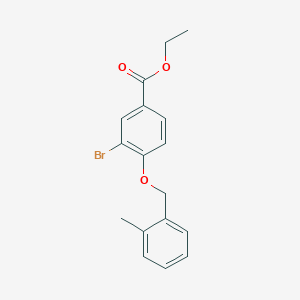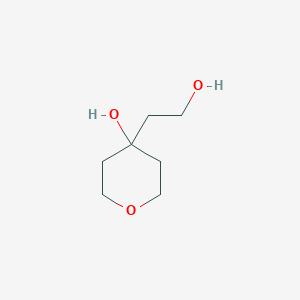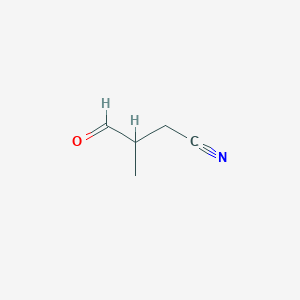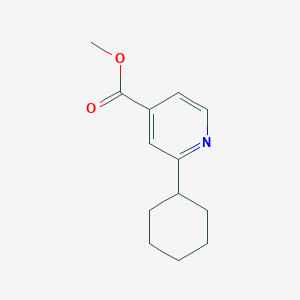
Methyl 2-cyclohexylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyclohexylisonicotinate is an organic compound with the molecular formula C13H17NO2 It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the pyridine ring is substituted with a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexylisonicotinate can be synthesized through the esterification of 2-cyclohexylisonicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, allowing for easier separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an alcohol solvent.
Major Products Formed:
Oxidation: 2-cyclohexylisonicotinic acid.
Reduction: 2-cyclohexylisonicotinyl alcohol.
Substitution: 2-cyclohexylisonicotinamide.
科学研究应用
Methyl 2-cyclohexylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 2-cyclohexylisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The ester group can undergo hydrolysis, releasing the active isonicotinic acid derivative, which can then exert its effects on cellular pathways.
相似化合物的比较
Methyl 2-cyclohexylisonicotinate can be compared with other esters of isonicotinic acid and cyclohexyl-substituted compounds:
Methyl isonicotinate: Lacks the cyclohexyl group, resulting in different physicochemical properties and biological activities.
Cyclohexyl isonicotinate: Similar structure but without the ester group, affecting its reactivity and solubility.
Ethyl 2-cyclohexylisonicotinate: Similar to this compound but with an ethyl ester group, which may influence its pharmacokinetics and metabolic stability.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
methyl 2-cyclohexylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
InChI 键 |
FLVLQWBHTRERDG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC=C1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)

![N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine](/img/structure/B13008681.png)
![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)
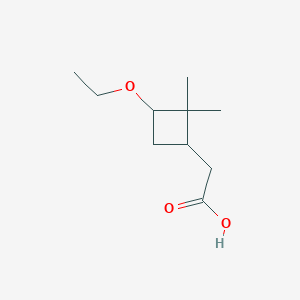

![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)

